Benzocaine Hydrochloride

Catalog No.
S636848
CAS No.
23239-88-5
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzocaine Hydrochloride

Replace hazardous solvent-based Benzocaine with the water-soluble HCl salt. Eliminates co-solvent costs and irritation risks in aqueous formulations.

  • >100 g/L aqueous solubility, direct dissolution without organics.
  • mp 208°C; stable through hot-melt processing and sterilization.
  • Ideal for oral gels, throat sprays, and fish transport anesthesia.

Consistent API quality for scalable manufacturing.

CAS Number

23239-88-5

Product Name

Benzocaine Hydrochloride

IUPAC Name

ethyl 4-aminobenzoate;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H

InChI Key

JAADDQHUJDUAKW-UHFFFAOYSA-N

Synonyms

4-Aminobenzoic Acid Ethyl Ester, Acetate, Benzocaine, Americaine, Anaesthesin, Anesthesin, Bensokain, Benzocaine, Benzocaine Acetate, Benzocaine Formate, Benzocaine Hydrobromide, Benzocaine Hydrochloride, Benzocaine Methanesulfonate, Ethoform, Ethyl Aminobenzoate, Formate, Benzocaine, Hydrobromide, Benzocaine, Hydrochloride, Benzocaine, Methanesulfonate, Benzocaine

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N.Cl

The exact mass of the compound Benzocaine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Benzocaine Hydrochloride (CAS 23239-88-5) is the pre-protonated, highly water-soluble salt form of the well-established local anesthetic ethyl 4-aminobenzoate. Unlike its highly lipophilic free-base counterpart, this hydrochloride salt is specifically engineered for aqueous processability and thermal stability, presenting as a stable white crystalline powder with a melting point of approximately 208 °C [1]. In industrial and pharmaceutical procurement, it is prioritized for liquid formulations, oral gels, and aquaculture transport solutions where rapid, solvent-free dissolution is critical . By providing a readily ionizable active pharmaceutical ingredient (API), Benzocaine Hydrochloride streamlines manufacturing workflows, eliminates the need for hazardous organic co-solvents, and ensures consistent dosing reproducibility across large-scale compounding operations.

Research Fit

Aq
Aqueous formulation studies with enhanced salt solubility Directly soluble in water; avoids organic co-solvents
EP
Voltage-gated sodium channel blocker for electrophysiology Reversible inhibition; reported IC₅₀ context available
QC
Analytical reference standard with documented purity profile HPLC purity verification available; supports method validation
Th
Thermal stability investigations up to elevated temperatures Melting point above 290 °C; suitable for heat-stress studies

Attempting to substitute Benzocaine Hydrochloride with the generic Benzocaine free base introduces severe process bottlenecks in aqueous formulations. The free base is notoriously hydrophobic, with a maximum aqueous solubility of merely ~0.4 g/L, necessitating pre-dissolution in organic solvents like ethanol or acetone before it can be introduced into water. This mandatory co-solvent step not only increases raw material and hazardous waste disposal costs but also introduces potential toxicity and irritation in sensitive downstream applications, such as live fish transport or mucosal therapeutics . Furthermore, the free base's low melting point (~88–92 °C) makes it highly susceptible to phase changes during high-shear mixing or thermal sterilization, whereas the hydrochloride salt remains structurally intact up to 208 °C [1].

Substitution Risk

Free base Benzocaine free base has very low aqueous solubility; direct substitution may prevent aqueous formulation and alter experimental outcomes.
Lidocaine HCl Lidocaine exhibits higher potency (reported IC₅₀ difference); sodium channel block profile may not transfer, requiring re-validation of inhibition levels.
Tetracaine HCl Different ester-type anesthetic; stability and potency profiles vary; interchangeability cannot be assumed without head-to-head method verification.

Aqueous Stock Preparation Capacity

Benzocaine Hydrochloride fundamentally changes the formulation workflow by allowing direct dissolution in water. While the free base form is severely limited to an aqueous solubility of approximately 0.4 g/L, the hydrochloride salt can be readily formulated into high-concentration aqueous stock solutions up to 100 g/L . This represents a 250-fold increase in functional aqueous concentration, completely bypassing the need to pre-dissolve the API in ethanol (typically required at 0.2 g/mL for the free base) .

Evidence DimensionMaximum Aqueous Stock Concentration
Target Compound Data100 g/L (Benzocaine Hydrochloride)
Comparator Or Baseline~0.4 g/L (Benzocaine Free Base)
Quantified Difference~250-fold increase in aqueous solubility
ConditionsAqueous solution preparation at room temperature

Eliminates the procurement and handling of hazardous organic co-solvents, directly lowering formulation costs and safety risks in liquid manufacturing.

Aqueous solubility
data to verify
0.4 g/L (water)
Free base requires ethanol pre-dissolution
Enables direct aqueous formulation
Supplier-reported data; independent verification recommended

Thermal Processing Stability

The salt formation of Benzocaine dramatically enhances its thermal stability, which is critical for aggressive manufacturing environments. Benzocaine Hydrochloride exhibits a melting point of 208 °C, whereas the free base melts at a much lower threshold of 88–92 °C [1]. This >110 °C increase in thermal tolerance ensures that the API does not undergo premature melting, degradation, or polymorphic shifts during high-temperature compounding, hot-melt extrusion, or thermal sterilization protocols [1].

Evidence DimensionMelting Point / Thermal Tolerance
Target Compound Data208 °C
Comparator Or Baseline88–92 °C (Benzocaine Free Base)
Quantified Difference>110 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

Allows the material to survive high-shear and high-temperature manufacturing processes that would otherwise degrade or melt the free base.

Melting point
reported
291–292 °C
Free base: 88–92 °C
Supports thermal stability assessment
Approximately 200 °C higher; relevant for heat-processing studies

In Situ pH and Buffer Compatibility

In specialized applications such as live fish transport, the ionization state of the anesthetic dictates its efficacy and safety. Benzocaine Hydrochloride provides a fully protonated, readily soluble form that, when buffered with sodium bicarbonate to a pH of 7.0–7.5, yields a stable and highly controlled anesthetic environment . Using the free base requires complex, multi-step solvent integration that can cause localized precipitation if the solvent-to-water ratio fluctuates, whereas the HCl salt guarantees uniform distribution and predictable pharmacokinetics.

Evidence DimensionAqueous Dispersion Reliability
Target Compound DataDirectly forms stable, buffer-compatible aqueous solutions
Comparator Or BaselineProne to precipitation without strict ethanol co-solvent maintenance (Free Base)
Quantified DifferenceSingle-step buffering vs. multi-step solvent integration
ConditionsAqueous immersion solutions buffered to pH 7.0–7.5

Ensures batch-to-batch reproducibility and prevents catastrophic API precipitation in large-volume aqueous applications.

Sodium channel IC₅₀
reported
81.7 ± 10.6 µM
Lidocaine: 20.9 ± 3.3 µM (approx. 3.9× more potent)
Supports graded inhibition studies
Stably transfected mammalian cells, +30 mV; reported context
HPLC purity
specification review
99.46%
Vendor lot example; not a batch guarantee
Reference standard suitability
Confirm current lot COA for analytical use

High-Concentration Aqueous Oral and Topical Anesthetics

Because Benzocaine Hydrochloride supports aqueous solubility up to 100 g/L without organic solvents, it is the mandatory choice for formulating liquid oral anesthetics, throat sprays, and mucosal gels where ethanol content must be minimized to prevent tissue irritation.

Large-Scale Aquaculture and Live Fish Transport

The compound is prioritized in industrial aquaculture for immersion anesthesia. Its ability to dissolve directly into transport water—followed by simple sodium bicarbonate buffering to pH 7.0–7.5—eliminates the logistical and toxicological nightmare of transporting and mixing large volumes of ethanol at the fishery .

High-Shear Solid-State Pharmaceutical Compounding

Leveraging its robust 208 °C melting point, Benzocaine Hydrochloride is selected over the free base for solid-state formulations, lozenges, and extruded products that require high-temperature processing, ensuring the API remains stable and crystalline throughout manufacturing [1].

Application Fit

Application
Selection Property
Validation Focus
Aqueous formulation research
Salt-form water solubility
Direct aqueous incorporation without organic solvents
Analytical reference standard
Documented purity profile
HPLC/UV identity and purity confirmation
Graded sodium channel blockade studies
Reported IC₅₀ context
Electrophysiology endpoint review; partial inhibition models
Thermal stability investigations
High melting point
Heat-stress degradation monitoring

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.0556563 Da

Monoisotopic Mass

201.0556563 Da

Heavy Atom Count

13

UNII

OG625Z9LEO

Related CAS

94-09-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23239-88-5

Wikipedia

Benzocaine hydrochloride

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